Molecular Structure and Binding Affinity of 1-Methyl-1H-indazole-4-acetic acid: A Technical Guide to Scaffold Pharmacology
Molecular Structure and Binding Affinity of 1-Methyl-1H-indazole-4-acetic acid: A Technical Guide to Scaffold Pharmacology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced heterocyclic scaffolds, 1-Methyl-1H-indazole-4-acetic acid (CAS: 144528-19-8) occupies a unique niche. Originally synthesized and evaluated for its analgesic and antipyretic properties, this compound serves as a critical building block for designing highly selective cyclooxygenase (COX) inhibitors and multi-target therapeutic agents[1]. This whitepaper provides a comprehensive analysis of its molecular architecture, target binding affinity, and the self-validating experimental protocols required to characterize its pharmacological profile.
Chemical Architecture & Physicochemical Profile
The structural integrity of 1-Methyl-1H-indazole-4-acetic acid is defined by its bicyclic indazole core, an N1-methyl substitution, and an acetic acid moiety at the C4 position[2]. The N1-methylation is particularly crucial; it locks the tautomeric state of the indazole ring, reducing conformational entropy and enhancing predictable interactions within the hydrophobic pockets of target enzymes[3].
Quantitative Physicochemical Data
The following table summarizes the core chemical parameters critical for formulation and assay design.
| Property | Value / Descriptor |
| IUPAC Name | 2-(1-methyl-1H-indazol-4-yl)acetic acid |
| CAS Registry Number | 144528-19-8 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| SMILES String | Cn1ncc2c(CC(O)=O)cccc12 |
| Pharmacological Class | NSAID derivative / Bioactive Scaffold |
Mechanistic Pharmacology: Target Engagement
In vivo and in vitro studies have demonstrated that 1-methyl-1H-indazole-4-acetic acid exhibits weak-to-moderate anti-inflammatory, analgesic, and hypotensive activities, alongside platelet anti-aggregating effects[3],[1].
Mechanism of Action: The primary pharmacological target is the Cyclooxygenase (COX) enzyme system (COX-1 and COX-2). The compound acts as a competitive inhibitor, blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2). While its direct binding affinity ( Kd ) is lower than blockbuster NSAIDs like indomethacin, its compact steric profile makes it an ideal precursor for synthesizing more complex, high-affinity ligands, such as oxadiazole-incorporated indazole derivatives targeting cancer and severe inflammation[4].
Fig 1. Mechanism of action: Competitive inhibition of the COX pathway by the indazole scaffold.
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, I emphasize that experimental design must inherently prove its own validity. The following protocols detail the synthesis and binding affinity characterization of this compound, integrating internal causality and quality control checkpoints.
Protocol A: Regioselective Synthesis & Structural Validation
Causality: Direct N-alkylation of 1H-indazole-4-acetic acid typically yields an inseparable mixture of N1- and N2-methyl isomers due to rapid tautomerization. To circumvent this, the synthesis must start from 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one[1]. By utilizing this saturated precursor, the N1-methyl group is pre-installed prior to aromatization, guaranteeing absolute regiochemical fidelity.
Step-by-Step Workflow:
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Precursor Preparation: Dissolve 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
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Homologation: React the ketone with a Wittig reagent (e.g., methoxymethylenetriphenylphosphine) followed by acid hydrolysis to yield the corresponding aldehyde, which is subsequently oxidized to the acetic acid derivative.
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Aromatization: Treat the intermediate with palladium on carbon (Pd/C) at elevated temperatures to aromatize the cyclohexane ring, yielding 1-methyl-1H-indazole-4-acetic acid[3].
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Self-Validating QC Check: Perform ¹H-NMR spectroscopy. Validation criteria: The spectrum must show a distinct singlet for the N-CH₃ protons at ~4.0 ppm. The complete absence of a signal at ~4.2 ppm (characteristic of the N2-CH₃ isomer) validates the regioselective success of the synthesis.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Traditional colorimetric or fluorometric COX assays only provide endpoint IC₅₀ values, which conflate true binding affinity with enzyme inactivation rates. To accurately profile the indazole scaffold, we deploy Surface Plasmon Resonance (SPR). SPR isolates the thermodynamic binding event, providing discrete association ( kon ) and dissociation ( koff ) constants, which are critical for structure-activity relationship (SAR) optimization.
Step-by-Step Workflow:
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Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Covalently immobilize purified recombinant COX-2 enzyme via primary amine coupling until a target density of 5000 RU (Resonance Units) is achieved.
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Analyte Preparation: Prepare a serial dilution of 1-methyl-1H-indazole-4-acetic acid (range: 0.1 µM to 50 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain solubility).
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Kinetic Injection: Inject the analyte series over the functionalized sensor surface at a flow rate of 30 µL/min. Record the association phase for 120 seconds, followed by a 300-second buffer wash to record the dissociation phase.
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Self-Validating QC Check: The system utilizes a dual-channel setup. Channel 1 is a blank (ethanolamine-deactivated) surface. Subtracting Channel 1 from Channel 2 eliminates bulk refractive index artifacts caused by DMSO. Furthermore, a positive control injection of Indomethacin must yield a Kd in the known nanomolar range to confirm that the immobilized COX-2 enzyme remains correctly folded and active.
Fig 2. SPR workflow for determining real-time binding kinetics and thermodynamic constants.
References
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Title: Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole Source: ResearchGate URL: 3
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Title: 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities Source: NIH / PubMed (Il Farmaco) URL: 1
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Title: 2-(1-methyl-1H-indazol-4-yl)acetic acid | 144528-19-8 Source: Molport Database URL: 2
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Title: Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,4-oxadiazole incorporated indazole-isoxazole derivatives Source: ResearchGate URL: 4
